1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione
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Overview
Description
1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases .
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione involves several steps. One common method starts with the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . The reaction conditions are typically mild, and the target compounds are synthesized in excellent yields.
For industrial production, the process involves the following steps :
- Adding ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine.
- Regulating the pH value to 6 and removing impurities.
- Adding chlorobenzene and trifluoroacetic anhydride, followed by heating and refluxing.
- Performing reduced pressure concentration and regulating the pH value to 12.
- Adding palladium/carbon and an ethanol solution of the intermediate compound under nitrogen protection.
- Filtering, washing, and concentrating the product to obtain the final compound.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been shown to induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2. This leads to the activation of caspase-3 and initiation of cell death via the mitochondrial apoptotic pathway .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione can be compared with other triazolopyrazine derivatives, such as:
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound is an intermediate in the synthesis of sitagliptin, a drug used to treat type II diabetes.
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one: This compound is used in the synthesis of sitagliptin triazecine analogs, which have been approved for the therapy of type II diabetes.
Properties
Molecular Formula |
C10H11F3N4O2 |
---|---|
Molecular Weight |
276.22 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butane-1,3-dione |
InChI |
InChI=1S/C10H11F3N4O2/c1-6(18)4-8(19)16-2-3-17-7(5-16)14-15-9(17)10(11,12)13/h2-5H2,1H3 |
InChI Key |
JDNHMHHIYRWSRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1 |
Origin of Product |
United States |
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